molecular formula C22H19F3N2O3 B11096805 2-(2,6-dimethylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B11096805
M. Wt: 416.4 g/mol
InChI Key: RJPPRPAVLJSGHY-RPPGKUMJSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a trifluoromethyl group, and a hydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the furan ring and the trifluoromethyl group, followed by the introduction of the hydrazide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazide moiety or other functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical properties could be utilized in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)ethanol: This compound shares the 2,6-dimethylphenoxy group but lacks the furan and hydrazide moieties.

    2-bis(2,6-dimethylphenoxy)phosphoryloxy-1,3-dimethyl-benzene: This compound contains the 2,6-dimethylphenoxy group but has a different overall structure.

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is unique due to its combination of a furan ring, a trifluoromethyl group, and a hydrazide moiety

Properties

Molecular Formula

C22H19F3N2O3

Molecular Weight

416.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C22H19F3N2O3/c1-14-5-3-6-15(2)21(14)29-13-20(28)27-26-12-18-9-10-19(30-18)16-7-4-8-17(11-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,27,28)/b26-12+

InChI Key

RJPPRPAVLJSGHY-RPPGKUMJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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